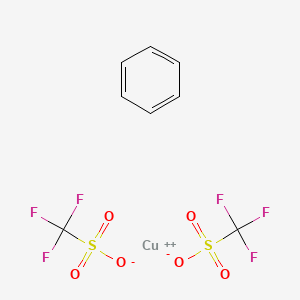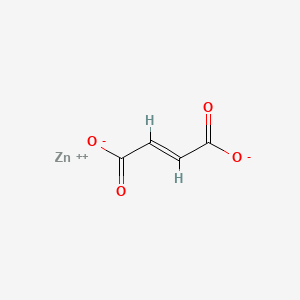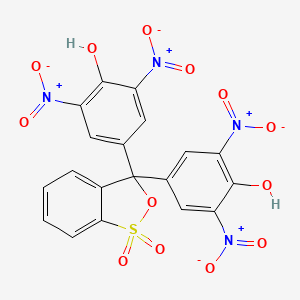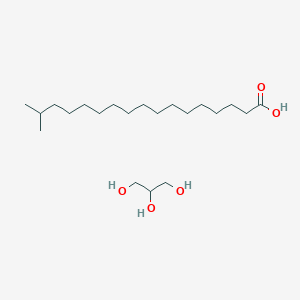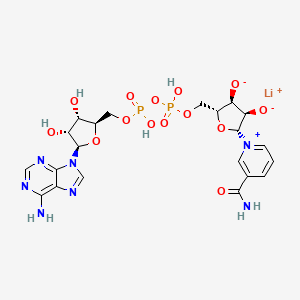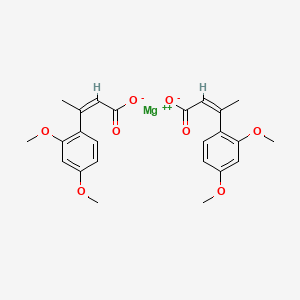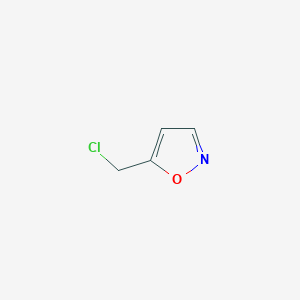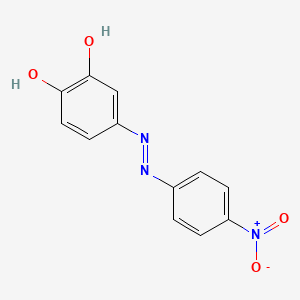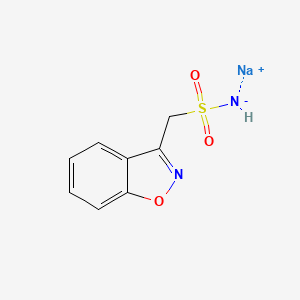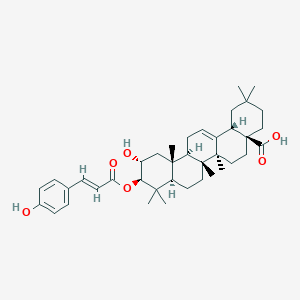
3-beta-O-(trans-p-Coumaroyl)maslinic acid
Overview
Description
3-beta-O-(trans-p-Coumaroyl)maslinic acid is a compound with the molecular formula C39H54O6 . It has an average mass of 618.843 Da and a monoisotopic mass of 618.392029 Da . It is a DNA polymerase B inhibitor and shows antimicrobial activity on Gram-positive bacteria and yeasts .
Molecular Structure Analysis
The molecular structure of 3-beta-O-(trans-p-Coumaroyl)maslinic acid is characterized by 9 of 9 defined stereocentres . It belongs to the class of organic compounds known as triterpenoids.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 715.6±60.0 °C at 760 mmHg, and a flash point of 214.5±26.4 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 104 Å2 .Scientific Research Applications
Antibacterial Activity
3-beta-O-(trans-p-Coumaroyl)maslinic acid may exhibit antibacterial properties similar to other coumaroyl-containing compounds. For instance, a study demonstrated that a compound with a p-coumaroyl moiety induced damage in the cell membrane of Staphylococcus aureus, leading to a loss of membrane integrity .
Antioxidant Activity
Compounds with p-coumaroyl groups have been associated with antioxidant activity. Research on related molecules suggests that the p-coumaroyl moiety could be involved in electron transfer pathways, contributing to antioxidant effects .
Photosynthesis Research
The p-coumaroyl group is linked to the shikimate pathway, which is connected to electron transport in photosystem I. This association could make 3-beta-O-(trans-p-Coumaroyl)maslinic acid relevant in studies exploring photosynthesis mechanisms .
Intestinal Absorption and Metabolism
Studies on flavonoids structurally related to 3-beta-O-(trans-p-Coumaroyl)maslinic acid have investigated their transport across intestinal cells, suggesting potential applications in understanding absorption and metabolism in the small intestine .
Phytochemistry
Given its structural features, 3-beta-O-(trans-p-Coumaroyl)maslinic acid could be part of the phytochemical diversity studies in plants like Ziziphus, which are known for a wide range of biological activities .
Biological Activity Studies
Acylated flavonoids, which share structural similarities with 3-beta-O-(trans-p-Coumaroyl)maslinic acid, have shown various biological activities, including antimicrobial effects. This suggests potential applications in studying natural acylated flavonoids’ chemistry and biological properties .
Mechanism of Action
Target of Action
The primary targets of 3-beta-O-(trans-p-Coumaroyl)maslinic acid are DNA polymerase B and Gram-positive bacteria and yeasts . DNA polymerase B is an essential enzyme involved in DNA replication and repair, while Gram-positive bacteria and yeasts are common microorganisms that can cause infections.
Mode of Action
3-beta-O-(trans-p-Coumaroyl)maslinic acid: interacts with its targets by inhibiting the activity of DNA polymerase B , thereby interfering with DNA replication and repair. It also exhibits antimicrobial activity against Gram-positive bacteria and yeasts , which may involve disrupting the integrity of their cell walls or inhibiting essential metabolic processes.
Biochemical Pathways
The action of 3-beta-O-(trans-p-Coumaroyl)maslinic acid affects the DNA replication pathway by inhibiting DNA polymerase B . This can lead to the disruption of DNA synthesis and repair, potentially causing cell cycle arrest and apoptosis in cancer cells.
Pharmacokinetics
The ADME properties of 3-beta-O-(trans-p-Coumaroyl)maslinic acid These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of 3-beta-O-(trans-p-Coumaroyl)maslinic acid ’s action include the inhibition of DNA replication and repair in cells due to the inhibition of DNA polymerase B . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells. Its antimicrobial activity results in the inhibition of growth and proliferation of Gram-positive bacteria and yeasts .
Action Environment
The action, efficacy, and stability of 3-beta-O-(trans-p-Coumaroyl)maslinic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or lipids, can influence its absorption and distribution within the body .
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44)/b15-10+/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLOAKAXMOYBRK-DBNVPYPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285902 | |
| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-beta-O-(trans-p-Coumaroyl)maslinic acid | |
CAS RN |
35482-91-8 | |
| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35482-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)
